molecular formula C24H26N2O2 B8222740 (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B8222740
M. Wt: 374.5 g/mol
InChI Key: KJPOBVNUFCEBHH-NHCUHLMSSA-N
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Description

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a cyclobutane core and benzyl substituents. Its molecular formula is C₂₄H₂₆N₂O₂, and it has a molecular weight of 374.47 g/mol . The compound is stored under inert atmosphere at 2–8°C and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Bis(oxazoline) ligands like this are widely used in asymmetric catalysis due to their ability to coordinate metals and induce enantioselectivity in reactions such as fluorinations, cyclopropanations, and C–H activations .

Properties

IUPAC Name

(4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-3-8-18(9-4-1)14-20-16-27-22(25-20)24(12-7-13-24)23-26-21(17-28-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPOBVNUFCEBHH-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclobutane Core: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Attachment of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups.

    Reduction: Reduction reactions could target the oxazole rings or the cyclobutane core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate due to its unique structure and possible biological activity.

Medicine

In medicine, the compound could be explored for therapeutic applications, particularly if it exhibits activity against specific biological targets.

Industry

In industry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared below with similar bis(oxazoline) ligands differing in core ring size , substituents , and stereochemistry . Key analogs include cyclopropane-, cyclopentane-, and tert-butylphenyl-linked derivatives.

Structural and Physical Properties

Compound Name Core Ring Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties
(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) Cyclobutane Benzyl C₂₄H₂₆N₂O₂ 374.47 ~3.5 (estimated) High lipophilicity; chiral ligand for asymmetric catalysis
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole) Cyclopentane Phenyl C₂₃H₂₄N₂O₂ 360.45 4.3 Higher lipophilicity; reduced steric bulk vs. benzyl
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclopropane Isopropyl C₁₃H₂₀N₂O₂ 264.37 ~2.8 Lower molecular weight; increased ring strain
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) Cyclopropane Benzyl C₂₃H₂₄N₂O₂ 360.44 ~3.4 Higher reactivity due to ring strain; similar substituents to target compound
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) Cyclobutane Benzyl C₂₄H₂₆N₂O₂ 374.47 ~3.5 Stereoisomer of target compound; divergent enantioselectivity in catalysis
(4R,4’R)-2,2′-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) Propane-2,2-diyl Benzyl + tert-butylphenyl C₄₃H₅₀N₂O₂ 634.87 >6 Extreme steric bulk; enhanced selectivity but poor solubility
Key Observations:
  • Cyclopentane and cyclobutane cores offer greater flexibility, with cyclobutane balancing strain and stability .
  • Substituents : Benzyl groups (target compound) enhance lipophilicity (XLogP3 ~3.5) compared to phenyl (XLogP3 4.3) or isopropyl (XLogP3 ~2.8) . Bulky tert-butylphenyl groups drastically reduce solubility but improve enantioselectivity in sterically demanding reactions .
  • Stereochemistry : The (4R,4'R) vs. (4S,4'S) configuration critically impacts chiral induction. For example, the (4S,4'S)-cyclobutane analog (CAS 1003886-03-0) may display opposite enantioselectivity in asymmetric catalysis .

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